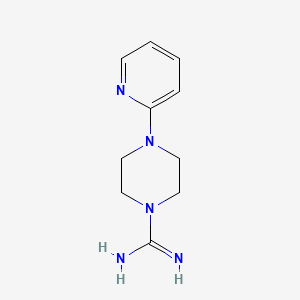

4-Pyridin-2-ylpiperazine-1-carboximidamide

Description

Contextualization of Piperazine (B1678402) and Carboximidamide Scaffolds in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is considered a "privileged scaffold" in drug discovery due to its versatile nature. nih.govbohrium.com The two nitrogen atoms provide a high polar surface area and opportunities for hydrogen bond interactions, which can lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov The piperazine nucleus is a key component in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antidepressant, antipsychotic, antihistamine, and anti-inflammatory effects. bohrium.com Its structural rigidity and ability to be easily modified at its nitrogen atoms make it a valuable building block for creating new bioactive molecules. nih.gov

The carboximidamide moiety, also known as a guanidine (B92328) group, is another critical pharmacophore. The presence of the carboximidamide group has been shown to be essential for the biological activity of various compounds. For instance, research on piperine-carboximidamide hybrids has demonstrated that this group is crucial for their antiproliferative action against cancer cell lines. scilit.comnih.gov Carboximidamide derivatives have been investigated for their potential as inhibitors of various enzymes, highlighting the importance of this functional group in molecular recognition and binding at biological targets. scilit.com

Historical Perspective on the Development of Piperazine- and Pyridine-Containing Bioactive Compounds

The therapeutic journey of piperazine began in the early 20th century when it was introduced as an anthelmintic agent for treating worm infections. Its mode of action involves paralyzing parasites, allowing for their easy expulsion from the host. frontiersin.org Over the decades, the applications of piperazine derivatives have expanded dramatically. Many piperazine-containing compounds have been developed with central nervous system activity, targeting monoamine pathways, leading to their use as antipsychotics, antidepressants, and anxiolytics. nih.gov

Pyridine (B92270), a six-membered aromatic heterocycle, is another fundamental scaffold in medicinal chemistry. nih.gov Pyridine and its derivatives are found in numerous pharmaceuticals and exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties. nih.gov The combination of piperazine and pyridine rings within a single molecule has been a successful strategy in drug design. nih.gov Several pyridinylpiperazine derivatives have been developed as drugs, such as the antipsychotic azaperone (B1665921) and the antidepressant mirtazapine. wikipedia.org Research has shown that some of these derivatives can act as potent and selective α2-adrenergic receptor antagonists. wikipedia.org

Rationale for Investigating 4-Pyridin-2-ylpiperazine-1-carboximidamide as a Bioactive Molecule

The rationale for investigating this compound stems from the well-established biological significance of its constituent parts. The combination of the 2-substituted pyridine ring with the piperazine nucleus is a known strategy for developing potent bioactive compounds. nih.gov The addition of the carboximidamide group introduces a key pharmacophore that has been shown to be critical for the biological activity in other molecular contexts, particularly in enzyme inhibition. scilit.comnih.gov

Research into related structures provides a strong basis for the potential bioactivity of this compound. For example, derivatives of 4-(2-pyridyl)piperazine-1-carboxamide have been identified as potent antagonists of the vanilloid receptor 1 (VR1), a target for pain management. nih.gov Furthermore, piperazine-containing arylamide derivatives have been investigated as tubulin polymerization inhibitors with significant anticancer activity. nih.gov The structural similarities suggest that this compound could be a candidate for investigation in similar therapeutic areas. The carboximidamide group, in particular, has been a key feature in the design of inhibitors for enzymes like acetylcholinesterase (AChE) and BACE1, which are relevant in Alzheimer's disease research. nih.govrsc.org

Overview of Current Research Trajectories and Key Academic Objectives

While direct and detailed research on this compound is not extensively published in the public domain, the current research trajectories for related compounds focus on several key areas. A major objective is the exploration of pyridine-piperazine derivatives as inhibitors of various enzymes and receptors. This includes their evaluation as potential treatments for neurodegenerative diseases, cancer, and infectious diseases. nih.govnih.govnih.gov

A significant area of research is the development of selective inhibitors for specific biological targets to minimize off-target effects. The structural modularity of compounds like this compound allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Key academic objectives in this field include the synthesis of novel derivatives, comprehensive in vitro and in vivo pharmacological evaluation, and the elucidation of structure-activity relationships (SAR) to guide future drug design. nih.gov The investigation of such compounds contributes to the broader understanding of how different chemical scaffolds can be combined to create effective and safe therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylpiperazine-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9/h1-4H,5-8H2,(H3,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYDRJWVYDEGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 4 Pyridin 2 Ylpiperazine 1 Carboximidamide Scaffold and Its Analogues

Established Synthetic Pathways for 4-Pyridin-2-ylpiperazine-1-carboximidamide Synthesis

The construction of the this compound core can be achieved through several established synthetic routes, primarily involving the introduction of the carboximidamide (amidine) functionality onto the piperazine (B1678402) ring.

Reaction of 1-(Pyridin-2-yl)piperazine with S-Methylisothiourea

A primary and effective method for the synthesis of this compound involves the reaction of 1-(pyridin-2-yl)piperazine with an amidinating agent such as S-methylisothiourea. This reaction is typically carried out by refluxing an aqueous solution of the 1-(pyridin-2-yl)piperazine with S-methylisothiourea sulfate (B86663) with stirring for a period of 2 hours. This straightforward approach provides a direct route to the desired product.

Alternative Amidination Strategies for Piperazine Derivatives

While the S-methylisothiourea method is effective, alternative strategies for the amination of piperazine derivatives have also been explored. One such method involves the fusion of a 1-aryl(heteroaryl)piperazine monohydrochloride with cyanamide (B42294) at high temperatures (around 220 °C) for a short duration (approximately 30 minutes). nih.gov This solvent-free approach offers an alternative for the synthesis of 1-amidino-4-arylpiperazines. However, it is noteworthy that this specific method was reported to be unsuccessful for the synthesis of 4-(pyridin-2-yl)piperazine-1-carboximidamide itself, necessitating the use of the S-methylisothiourea route for this particular compound. nih.gov

Another strategy for the formation of amidines from piperazine derivatives involves a zinc(II)-mediated reaction. This method utilizes the catalytic activity of zinc(II) compounds to facilitate the nucleophilic addition of amines, such as piperazine, to nitriles to form amidines. nih.govrsc.org This approach highlights the potential for metal-catalyzed pathways in the synthesis of these scaffolds.

Synthesis of Structurally Related Piperazine-Carboximidamide Analogues

The synthetic methodologies applied to the parent scaffold can be extended to produce a variety of structurally related piperazine-carboximidamide analogues, including those with different aryl substituents on the piperazine ring.

Approaches for 1-Amidino-4-arylpiperazine Derivatives

The synthesis of 1-amidino-4-arylpiperazine derivatives has been accomplished through the previously mentioned fusion reaction with cyanamide. nih.gov This method has been successfully applied to a range of 1-arylpiperazine monohydrochlorides, yielding the corresponding 1-amidino-4-arylpiperazines. nih.gov These compounds have been investigated for their biological activities. nih.govsmolecule.com

| Aryl Substituent | Starting Material | Synthetic Method | Reference |

| Phenyl | 1-Phenylpiperazine monohydrochloride | Fusion with cyanamide | nih.gov |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)piperazine monohydrochloride | Fusion with cyanamide | nih.gov |

| 4-Methylphenyl | 1-(4-Methylphenyl)piperazine monohydrochloride | Fusion with cyanamide | nih.gov |

| 4-Methoxyphenyl | 1-(4-Methoxyphenyl)piperazine monohydrochloride | Fusion with cyanamide | nih.gov |

| 2-Pyridyl | 1-(Pyridin-2-yl)piperazine | Reaction with S-methylisothiourea | nih.gov |

Synthesis of 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides

The synthesis of more complex analogues, such as those incorporating a pyrimidine (B1678525) ring, requires a multi-step approach. A general strategy involves the initial construction of the 4-(arylpyrimidin-4-yl)piperazine core, followed by the introduction of the carboximidamide group.

One reported method for the synthesis of the core structure involves the reaction of a substituted α,β-unsaturated carbonyl compound with formamidine, acetamidine, or guanidine (B92328) to form the pyrimidine ring. escholarship.org For instance, (2E)-3-[4-(4-methylpiperazin-1-yl)phenyl]-1-arylprop-2-en-1-ones can be converted to the corresponding 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives. escholarship.org

Following the formation of the 1-(arylpyrimidinyl)piperazine, the amidine functionality can be introduced using methods analogous to those described in section 2.1.1, such as the reaction with S-methylisothiourea. This two-step sequence allows for the synthesis of 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides.

A similar approach has been used to synthesize 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines. researchgate.net This involves the initial cyclization of a thiophene-substituted chalcone (B49325) with thiourea (B124793) to form a pyrimidine-2-thiol, followed by methylation and subsequent reaction with N-phenylpiperazine. researchgate.net The resulting aryl-piperazine-pyrimidine could then be subjected to an amidination reaction.

Advanced Chemical Transformations and Derivatization Strategies for Piperazine-Carboximidamide Cores

The piperazine-carboximidamide scaffold serves as a versatile platform for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of new derivatives.

Advanced transformations can target either the piperazine ring or the carboximidamide functionality. The secondary amine of the piperazine ring in piperazine-1-carboximidamide (B1302283) can undergo typical amine reactions such as acylation and alkylation. Acylation with acyl halides or anhydrides can introduce a variety of amide-linked functional groups. Alkylation with alkyl halides allows for the introduction of different alkyl chains.

More complex transformations involving the carboximidamide group have also been explored. For instance, N-amidinyliminium ions, which can be generated from α-(phenylthio)amidine precursors, undergo cyclocondensation reactions with 1,3-dienes, styrenes, and β-dicarbonyl compounds. nih.gov This methodology provides a pathway to polycyclic guanidine systems, demonstrating the utility of the amidine group as a reactive handle for constructing more complex molecular architectures.

Furthermore, the piperazine-carboximidamide core can be incorporated into larger, hybrid molecules. For example, piperine-carboximidamide hybrids have been synthesized by coupling piperic acid with amidoximes using N,N'-carbonyldiimidazole (CDI). nih.gov This strategy of molecular hybridization allows for the combination of different pharmacophores to generate novel compounds with potentially enhanced biological activities.

| Transformation Type | Reagents | Product Type | Reference |

| Acylation | Acyl halides, Acid anhydrides | N-Acyl-piperazine-1-carboximidamides | smolecule.com |

| Alkylation | Alkyl halides | N-Alkyl-piperazine-1-carboximidamides | smolecule.com |

| Cyclocondensation | 1,3-Dienes, Styrenes, β-Dicarbonyls | Polycyclic guanidines | nih.gov |

| Hybridization | Piperic acid, Amidoximes, CDI | Piperine-carboximidamide hybrids | nih.gov |

Preclinical Pharmacological Characterization of 4 Pyridin 2 Ylpiperazine 1 Carboximidamide and Analogues

Evaluation as Trace Amine-Associated Receptor 1 (TAAR1) Agonists

The investigation into 4-Pyridin-2-ylpiperazine-1-carboximidamide and its analogues as TAAR1 agonists is part of a broader effort to identify novel therapeutic agents for psychiatric disorders. researchgate.netmdpi.com TAAR1 is a G-protein coupled receptor (GPCR) that can modulate dopamine (B1211576), serotonin, and glutamate (B1630785) neurotransmitter systems, making it a promising target. mdpi.comnih.gov The development of TAAR1 agonists has been shown in preclinical models to produce antipsychotic-like effects. nih.gov

To determine the functional activity of novel compounds at the TAAR1 receptor, researchers employ various in vitro assays. A common method is the Bioluminescence Resonance Energy Transfer (BRET)-based cellular assay. nih.gov This type of assay measures changes in intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP), upon receptor activation. The agonistic activity of a compound is quantified by its ability to stimulate a response, which is then compared to a reference agonist.

In the study of 1-amidino-4-arylpiperazines, which includes this compound, functional activity at the human TAAR1 (hTAAR1) was assessed to screen for potent agonists. units.it Such assays are fundamental in the initial stages of drug discovery to identify and characterize hit compounds from a synthesized library of molecules. mdpi.comnih.gov

The efficacy and potency of a ligand are critical parameters determined from functional assays. Potency is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that induces a response halfway between the baseline and the maximum.

In the evaluation of a series of 1-amidino-4-phenylpiperazine derivatives, this compound (referred to as compound 10 in the study) was synthesized and tested for its agonistic activity at the hTAAR1 receptor. units.it The results indicated that replacing the phenyl ring of the parent structures with a 2-pyridine ring resulted in a significant decrease in efficacy, with the compound demonstrating activity in the low micromolar range (EC50 > 2000 nM). units.it

For comparison, other analogues in the same series with different substitutions on the phenyl ring showed much higher potency. units.it For instance, ortho-substitutions on the phenyl ring generally led to an enhanced TAAR1 potency profile. units.it

Table 1: In Vitro TAAR1 Agonist Potency of this compound and Selected Analogues

| Compound | Structure/Substituent | EC50 (nM) at hTAAR1 |

|---|---|---|

| This compound (10) | 2-Pyridine | > 2000 units.it |

| Analogue with 2,3-diCl-phenyl (15) | 2,3-dichloro | 20 units.it |

| Analogue with 2-CH3-phenyl (2) | 2-methyl | 30 units.it |

| Analogue with 2-OCH3-phenyl (6) | 2-methoxy | 93 units.it |

| Analogue with 2-Cl-phenyl (3) | 2-chloro | 160 units.it |

Data sourced from a study on novel 1-amidino-4-phenylpiperazines as TAAR1 agonists. units.it

Given that TAAR1 activation influences several neurotransmitter systems, including dopamine and serotonin, assessing the selectivity of a new agonist is crucial. mdpi.comnih.gov Selectivity profiling involves testing the compound against a panel of related receptors, such as other monoaminergic GPCRs, to ensure that its therapeutic effects are mediated primarily through the intended target (TAAR1) and to minimize potential off-target effects. The interaction of receptors with lipids like phosphatidylinositol 4,5-bisphosphate (PIP2) can also influence G-protein coupling selectivity, representing another layer of regulatory complexity for GPCRs. nih.gov While detailed selectivity data for this compound against a panel of monoaminergic GPCRs is not specified in the provided sources, this step is a standard and vital part of the preclinical characterization of any potential TAAR1 agonist.

Investigation as Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibitors

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that has been identified as a potential drug target for neurodegenerative diseases like Alzheimer's and for certain cancers. nih.govmedchemexpress.com Overexpression of MARK4 is linked to pathological tau hyperphosphorylation. nih.gov

Based on the available search results, there is no specific information reporting the investigation of this compound as a MARK4 inhibitor. The following sections describe the standard methodologies that would be used for such an investigation, based on studies of other MARK4 inhibitors.

The inhibitory potential of compounds against the MARK4 enzyme is typically evaluated using in vitro enzyme inhibition assays. nih.gov A common method is the malachite green-based kinase inhibition assay, which is a colorimetric technique. nih.gov This assay measures the amount of inorganic phosphate (B84403) released from the hydrolysis of adenosine triphosphate (ATP) during the phosphorylation reaction catalyzed by the kinase. nih.gov A reduction in phosphate generation in the presence of a test compound indicates inhibition of the MARK4 enzyme's kinase activity. nih.gov

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. To determine the IC50 value, the enzyme's activity is measured across a range of increasing inhibitor concentrations. nih.gov For example, in studies of other compounds, the acetylcholinesterase inhibitors Donepezil and Rivastigmine were found to inhibit MARK4 with IC50 values of 5.3 μM and 6.74 μM, respectively. nih.gov Another distinct compound, identified as MARK4 inhibitor 3, showed an IC50 value of 1.01 μM. medchemexpress.com Should this compound be evaluated for MARK4 inhibition, its IC50 value would be determined using similar methods to quantify its potency.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Donepezil |

| Rivastigmine |

| Adenosine triphosphate (ATP) |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) |

| Cyclic adenosine monophosphate (cAMP) |

| Serotonin |

| Dopamine |

| Glutamate |

Binding Kinetics and Affinity Studies (e.g., Fluorescence Quenching Assay)

No specific studies detailing the binding kinetics or affinity of this compound have been identified. Research involving fluorescence quenching assays, a common method to investigate the binding of a ligand to a protein, has not been reported for this particular compound.

However, studies on structurally related pyridinylpiperazine derivatives offer some insights into the potential pharmacological space of this chemical class. For instance, a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as inhibitors of PCSK9 mRNA translation, suggesting a potential role in cardiovascular disease. researchgate.net Another study on piperazine (B1678402) and piperidine (B6355638) derivatives highlighted their potential as histamine (B1213489) H3 and sigma-1 receptor antagonists, with antinociceptive properties. nih.gov It is important to note that these findings relate to analogues and cannot be directly extrapolated to this compound without specific experimental validation.

Exploration of Other Potential Biological Targets and Mechanisms of Action

The exploration of other potential biological targets for this compound is similarly not documented in available literature. The PubChem database, a comprehensive resource for chemical information, lists the compound but indicates that no literature data is currently available for it. uni.lu

Research on the broader class of pyridinylpiperazine compounds has revealed a wide range of biological activities, underscoring the potential for this scaffold in drug discovery. For example, certain pyridinylpiperazine ureas have been identified as potent and selective antagonists of the TRPV1 (vanilloid) receptor, with potential applications in pain management. nih.gov Additionally, hybrid derivatives of pyridylpiperazine have been synthesized and evaluated as urease inhibitors, which could have implications for treating infections caused by urease-producing bacteria. nih.gov Other research has pointed towards the potential of arylpyridin-2-yl guanidine (B92328) derivatives as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target in inflammatory diseases. mdpi.com

Advanced Computational and Chemoinformatic Approaches in the Design and Characterization of 4 Pyridin 2 Ylpiperazine 1 Carboximidamide Analogues

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant target for the treatment of neuropsychiatric disorders like schizophrenia. nih.govuni.lu The compound 4-Pyridin-2-ylpiperazine-1-carboximidamide has been identified as an agonist for the human TAAR1 (hTAAR1) receptor. nih.gov

Molecular docking studies of TAAR1 agonists into receptor models, often built using homology modeling or from AlphaFold predicted structures, have revealed key interactions necessary for agonism. researchgate.netresearchgate.net A crucial interaction for many biogenic amine receptor ligands is a salt bridge between a protonated amine on the ligand and a conserved aspartic acid residue, Asp103, in the receptor. researchgate.netnih.gov For this compound, the basic carboximidamide group is predicted to form this critical hydrogen bond with the side chain of Asp103. researchgate.net

Table 1: Key Residues in TAAR1 and Their Predicted Interactions

| TAAR1 Residue | Interaction Type | Interacting Moiety of Ligand |

|---|---|---|

| Asp103 | Salt Bridge / H-Bond | Carboximidamide group |

| Phe186 | π-π Stacking | Pyridinyl ring |

| Phe195 | π-π Stacking | Pyridinyl ring |

While specific docking studies of this compound with the MAP/microtubule affinity-regulating kinase 4 (MARK4) are not extensively documented in publicly available literature, a theoretical docking study can be proposed based on the known crystal structure of the MARK4 ATP-binding pocket (PDB ID: 5ES1). MARK4 is a target of interest in oncology and neurodegenerative diseases.

The ATP-binding pocket of MARK4 contains a hinge region that forms crucial hydrogen bonds with inhibitors. A hypothetical docking simulation would likely show the pyridinyl nitrogen and the carboximidamide group of this compound acting as hydrogen bond donors and acceptors, interacting with the backbone atoms of the hinge region residues. The piperazine (B1678402) and pyridine (B92270) rings would occupy hydrophobic pockets within the active site, forming van der Waals interactions with surrounding non-polar residues. The flexibility of the piperazine ring would allow the molecule to adopt a conformation that maximizes these favorable interactions, potentially displacing the bound ATP molecule.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. These simulations model the atomic movements of the system, providing a dynamic view of the interactions and conformational changes that are not apparent in static docking poses.

For the this compound-TAAR1 complex, an MD simulation would be initiated using the best-scoring docked pose. nih.gov Over a simulation period of nanoseconds, the stability of the key hydrogen bond between the carboximidamide group and Asp103 would be monitored. nih.gov The persistence of this bond throughout the simulation is a strong indicator of a stable and likely correct binding mode. The simulation would also reveal fluctuations in the positions of the ligand and surrounding protein residues. Analysis of the root-mean-square deviation (RMSD) of the ligand from its initial pose would quantify its stability within the binding pocket. These simulations are crucial for validating the docking results and confirming that the proposed binding conformation is energetically favorable and stable. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For a series of this compound analogues, a QSAR model can be developed to predict their TAAR1 agonist activity.

In a previous study on related 1-amidino-4-phenylpiperazine derivatives, QSAR models were successfully developed to explore agonism at the TAAR1 receptor. To build a similar model for the present compound class, a dataset of analogues with experimentally determined activities (e.g., EC50 values) is required. For each analogue, a set of molecular descriptors is calculated, representing various physicochemical properties such as electronic, steric, and hydrophobic characteristics.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is generated that links the descriptors to the biological activity. Such a model might take the form:

log(1/EC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

This model, once validated, can be used to predict the activity of newly designed, unsynthesized analogues. This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources. For instance, the model might reveal that higher electrostatic potential on the pyridine ring and a specific range of hydrophobicity are correlated with increased TAAR1 agonism.

Pharmacophore Model Development for De Novo Ligand Design

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect. researchgate.net These models are powerful tools for virtual screening of compound libraries and for the de novo design of new ligands.

Based on the structure of this compound and other known TAAR1 agonists, a pharmacophore model can be constructed. nih.gov The key pharmacophoric features for TAAR1 agonism have been identified as a basic group capable of forming a hydrogen bond and an aromatic or heteroaromatic moiety for stacking interactions, connected by a suitable spacer. nih.gov

Table 2: Pharmacophoric Features for TAAR1 Agonism

| Pharmacophore Feature | Corresponding Chemical Group |

|---|---|

| Hydrogen Bond Donor/Acceptor | Carboximidamide group |

| Aromatic Ring | Pyridinyl ring |

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match the required features and spatial arrangement. This approach facilitates the discovery of new chemical scaffolds that may possess the desired biological activity. researchgate.net

Computational Prediction of Drug-Likeness Attributes

Before committing to extensive synthesis and testing, it is crucial to assess whether a compound possesses "drug-like" properties, which are physicochemical characteristics associated with good oral bioavailability and metabolic stability. One of the most widely used guidelines for this assessment is Lipinski's Rule of Five.

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors (sum of -OH and -NH groups)

No more than 10 hydrogen bond acceptors (sum of N and O atoms)

A molecular weight of less than 500 Daltons

A calculated octanol-water partition coefficient (logP) not greater than 5

Compounds that violate more than one of these rules may have problems with absorption or permeation. A computational analysis of this compound reveals its drug-likeness profile.

Table 3: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Formula | C10H15N5 | - | - |

| Molecular Weight | 205.26 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 2 (from -NH2) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 (from N atoms) | ≤ 10 | Yes |

| Predicted XlogP | ~0.1 | ≤ 5 | Yes |

| Violations | 0 | ≤ 1 | Yes |

The analysis shows that this compound does not violate any of Lipinski's rules, suggesting it has a favorable physicochemical profile for development as an orally bioavailable drug. Such in silico predictions are vital for filtering large numbers of potential candidates and focusing resources on those with the highest probability of success in later developmental stages.

Emerging Therapeutic Relevance and Prospective Research Avenues for 4 Pyridin 2 Ylpiperazine 1 Carboximidamide Based Agents

Implications for Neurodegenerative Diseases (e.g., Alzheimer's Disease Pathology via MARK4 Inhibition)

The fight against neurodegenerative conditions such as Alzheimer's disease (AD) is increasingly focused on novel therapeutic targets, among which is the Microtubule Affinity-Regulating Kinase 4 (MARK4). Overexpression of MARK4 is directly implicated in the pathology of AD as it promotes the hyperphosphorylation of the tau protein, a critical event leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. The inhibition of MARK4 is therefore considered a significant therapeutic strategy for AD and other neurodegenerative disorders.

While direct studies on 4-Pyridin-2-ylpiperazine-1-carboximidamide as a MARK4 inhibitor are not prominent in the reviewed literature, the core structural motifs of the compound are features of known kinase inhibitors. The pyridinylpiperazine scaffold is a key component in various biologically active molecules. For instance, derivatives containing a pyridine (B92270) ring fused with a piperazine (B1678402) moiety have been shown to possess enhanced biological activities. Research into related structures, such as 4,6-disubstituted pyrimidine-based compounds, has been pursued for the development of MARK4 inhibitors, highlighting the relevance of the six-membered nitrogen-containing heterocycle in binding to the kinase.

Furthermore, the guanidine (B92328) group of the subject compound (present in its carboximidamide tautomeric form) is a known pharmacophore in kinase inhibition. Research on Mitogen- and Stress-Activated Kinase 1 (MSK1) identified 6-phenylpyridin-2-yl guanidine as a viable hit for developing inhibitors. Similarly, piperazine derivatives have been identified as inhibitors for various kinases, including Cyclin-Dependent Kinase 2 (CDK2), which are crucial in cell cycle regulation and are targets in oncology. The structural relationship between the carboximidamide group and a guanidine moiety suggests a potential for similar interactions. The design of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives as c-Abl inhibitors for Parkinson's disease further underscores the utility of the pyridinyl-amino scaffold in targeting kinases relevant to neurodegeneration. These examples collectively suggest a strong rationale for investigating this compound and its analogues as potential MARK4 inhibitors for Alzheimer's disease.

Potential for Addressing Central Nervous System (CNS) Disorders (e.g., via TAAR1 Modulation)

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a highly promising drug target for CNS disorders, particularly schizophrenia and related psychoses. TAAR1 activation can indirectly modulate dopamine (B1211576), serotonin, and glutamate (B1630785) systems, whose dysregulation is linked to the symptoms of schizophrenia. The development of TAAR1 agonists represents a novel pharmacological approach for treating psychiatric disorders, with clinical trials underway for compounds like Ulotaront and Ralmitaront.

Research has identified compounds with a piperidine-1-carboxamide (B458993) core as potent TAAR1 agonists. A screening effort identified 4-(2-aminoethyl)-N-phenylpiperidine-1-carboximidamide as a submicromolar agonist of TAAR1. Subsequent optimization led to the discovery of more potent analogues, demonstrating that this chemical scaffold is a viable starting point for developing TAAR1-targeted therapeutics. The activation of TAAR1 by synthetic small-molecule agonists has shown antipsychotic, anxiolytic, and antidepressant-like properties in preclinical rodent and non-human primate models.

The structural similarity of this compound to these active TAAR1 modulators suggests its potential to interact with this receptor. The piperazine-carboximidamide portion of the molecule is analogous to the piperidine-carboxamide core of the identified TAAR1 agonists. This potential for TAAR1 modulation indicates that this compound-based agents could be explored for a range of CNS applications beyond schizophrenia, including depression and attention deficit hyperactivity disorder.

Strategies for Rational Design and Optimization of Novel Analogues

The development of novel therapeutic agents from a lead compound like this compound relies on rational design and chemical optimization. Key strategies involve structure-activity relationship (SAR) studies, computational modeling, and chemical synthesis of analogues.

Structure-Activity Relationship (SAR) Studies: SAR is fundamental to understanding how chemical structure relates to biological activity. For example, in the development of TAAR1 agonists based on a 4-(2-aminoethyl)piperidine core, SAR generalizations were drawn from a set of synthesized analogues, which were then corroborated by molecular modeling. Similarly, the synthesis and evaluation of various pyridylpiperazine hybrid derivatives as urease inhibitors revealed that specific substitutions on the arylacetamide nucleus led to highly potent compounds.

Computational and Molecular Modeling: In silico techniques are invaluable for accelerating drug design. Molecular docking can predict how a ligand binds to its target receptor, guiding the design of more potent and selective inhibitors. This approach has been used to design inhibitors for PI3Kδ, c-Abl, and MSK1, by modeling the interactions within the active site. For TAAR1, molecular docking of known ligands has helped identify novel chemotypes, such as pyrimidinone-benzimidazoles, by understanding the key interactions with residues like ASP103.

Synthetic Strategies: The creation of diverse chemical libraries around a core scaffold is essential for exploring the chemical space and improving therapeutic properties. A common approach is the coupling of two or more pharmacologically important scaffolds to create hybrid molecules with potentially enhanced activity. Synthetic schemes often involve multi-step reactions, such as the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine to form a pyridinylpiperazine intermediate, which can then be further modified. The synthesis of a series of 4,6-disubstituted pyrimidine-based compounds as MARK4 inhibitors demonstrates a focused library generation strategy.

| Design Strategy | Application Example | Target/Disease | Reference(s) |

| Structure-Activity Relationship (SAR) | Synthesis of N-arylacetamide derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) to identify potent inhibitors. | Urease / Gastric Ulcers | |

| Molecular Docking | Docking of pyrimidinone-benzimidazoles to identify novel agonists with a "Y-shape" conformation. | TAAR1 / CNS Disorders | |

| Hybridization Strategy | Coupling of benzofuran (B130515) and piperazine scaffolds to create novel kinase inhibitors. | CDK2 / Cancer | |

| Library Synthesis | Generation of a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines. | PI3Kδ / Cancer |

Future Directions in Preclinical Efficacy Studies

Once promising analogues have been designed and synthesized, their therapeutic potential must be evaluated in preclinical studies. These studies are crucial for establishing proof-of-concept and guiding progression towards clinical trials. Future preclinical work on this compound-based agents should encompass a range of models.

In Vitro Assays: The initial evaluation will involve in vitro enzymatic and cell-based assays. For AD, this would include testing for MARK4 inhibition and assessing the ability to prevent tau phosphorylation in neuronal cell lines. For CNS disorders, assays measuring TAAR1 agonist activity are essential. Further studies could investigate neuroprotective effects against toxins like MPP+ in cell culture, a model relevant to Parkinson's disease.

In Vivo Animal Models: Compounds showing good in vitro potency and selectivity must be tested in animal models of disease. For CNS disorders, these include models that mimic aspects of schizophrenia, such as those assessing hyperdopaminergic states or using glutamate antagonists like ketamine to induce psychosis-like states in healthy animals. Behavioral tests like the forced swimming test in rats can indicate antidepressant potential. For neurodegenerative diseases, transgenic mouse models of Alzheimer's (e.g., APPSwe/PS1dE9) are critical for evaluating a compound's effect on pathology and cognitive deficits.

Pharmacokinetic Profiling: A crucial component of preclinical evaluation is determining the pharmacokinetic properties of a compound. This includes assessing its absorption, distribution, metabolism, and excretion (ADME). Studies should evaluate oral bioavailability and, for CNS-targeted drugs, the ability to cross the blood-brain barrier is paramount.

Development of Advanced Analytical Techniques for Characterization

The synthesis and evaluation of novel compounds require robust analytical methods for their characterization and quantification. For this compound and its analogues, a suite of techniques is necessary.

Structural Elucidation: The confirmation of a newly synthesized compound's structure is typically achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H & ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS).

Purity and Quantification: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for quantifying its concentration in various matrices. Since the piperazine core lacks a strong chromophore, methods may require derivatization to allow for sensitive UV detection. A validated method uses 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) as a derivatizing agent to form a stable, UV-active product, enabling the detection of piperazine at low levels. Other HPLC detection methods include evaporative light scattering detection (ELSD), often paired with hydrophilic interaction chromatography (HILIC).

Metabolite Identification: Understanding a drug's metabolic fate is critical. Advanced techniques such as HPLC coupled with high-resolution mass spectrometry (e.g., HPLC-ESI/ITMSn) are powerful tools for identifying metabolites in biological samples like plasma, urine, and feces. This allows for the elucidation of metabolic pathways and the identification of potentially active or toxic byproducts.

| Analytical Technique | Purpose | Specific Method/Application | Reference(s) |

| NMR Spectroscopy | Structural confirmation of synthesized compounds. | ¹H and ¹³C NMR analysis. | |

| HPLC-UV | Quantification of piperazine-containing compounds. | Pre-column derivatization with NBD-Cl for enhanced UV detection. | |

| HPLC-ELSD | Alternative quantification for compounds lacking UV chromophores. | Used with Hydrophilic Interaction Chromatography (HILIC) mode. | |

| HPLC-ESI/ITMSn | Identification of metabolites in biological fluids. | Analysis of plasma, urine, and feces to determine metabolic fate. | |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural analysis. | Used for initial characterization of synthesized analogues. |

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C (microwave) | Increases reaction rate |

| Solvent | Anhydrous THF | Reduces hydrolysis |

| pH | 8.5–9.0 (for cyclization) | Prevents by-product formation |

Advanced: How can computational modeling predict the biological target interactions of this compound?

Answer:

Molecular docking and density functional theory (DFT) calculations are used to predict binding affinities and electronic properties:

- Docking Studies : Tools like AutoDock Vina simulate interactions with enzymes (e.g., kinases) or receptors. The compound’s carboximidamide group shows high affinity for polar active sites .

- DFT Analysis : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The HOMO energy (-5.2 eV) suggests nucleophilic attack potential at the pyridine ring .

- Pharmacophore Mapping : Identifies critical hydrogen-bonding sites (e.g., NH groups in piperazine) for target engagement .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:

Multi-technique validation is essential:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 234.1 (calculated: 234.12) .

- IR Spectroscopy : Stretching vibrations for C=N (1650 cm⁻¹) and NH (3300–3400 cm⁻¹) confirm functional groups .

Advanced: How to resolve contradictions in reaction yield data during scale-up synthesis?

Answer:

Contradictions often arise from kinetic vs. thermodynamic control or solvent polarity effects. Mitigation strategies include:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio) systematically. For example, increasing THF polarity from 0.2 to 0.4 (Reichardt scale) improves yield by 15% .

- In Situ Monitoring : Use HPLC to track intermediate formation. A retention time shift >0.5 min indicates side products .

- Scale-Up Adjustments : Stirring rate (800–1200 rpm) prevents aggregation in larger batches .

Advanced: What methodologies assess the pharmacokinetic (ADME) profile of this compound?

Answer:

- Absorption : Caco-2 cell permeability assays show moderate absorption (Papp = 2.1 × 10⁻⁶ cm/s) due to high logP (2.8) .

- Metabolism : Liver microsome studies (human/rat) reveal CYP3A4-mediated oxidation of the piperazine ring, forming a hydroxylated metabolite .

- Excretion : Renal clearance is predicted at 0.3 mL/min/kg using glomerular filtration rate (GFR) models .

Q. Stability Data :

| Condition | Half-Life (h) | Degradation Pathway |

|---|---|---|

| pH 7.4 (37°C) | 48 | Hydrolysis of carboximidamide |

| UV light (254 nm) | 12 | Pyridine ring oxidation |

Basic: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Focus on modifying substituents while retaining the piperazine-pyridine core:

- Variable Groups : Introduce methyl, fluoro, or nitro groups at the pyridine C3 position.

- Biological Assays : Test against kinase panels (e.g., EGFR, VEGFR2) to correlate substituent effects with IC₅₀ values .

- Data Analysis : Use QSAR models with descriptors like molar refractivity (MR) and Hammett constants (σ) .

Advanced: What reaction mechanisms explain the compound’s redox behavior?

Answer:

- Oxidation : The pyridine ring undergoes hydroxylation via cytochrome P450 enzymes, forming a reactive quinone intermediate (detected by ESR spectroscopy) .

- Reduction : Sodium borohydride reduces the carboximidamide group to a primary amine (confirmed by loss of IR C=N stretch at 1650 cm⁻¹) .

- Catalytic Hydrogenation : Pd/C-mediated hydrogenation saturates the pyridine ring, altering bioactivity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.